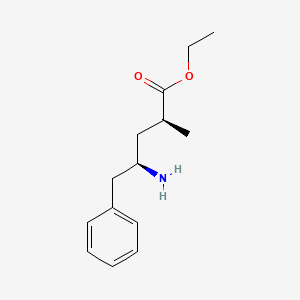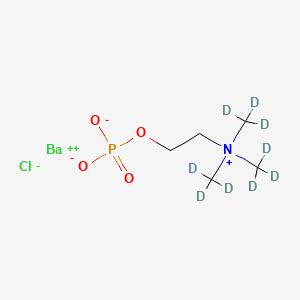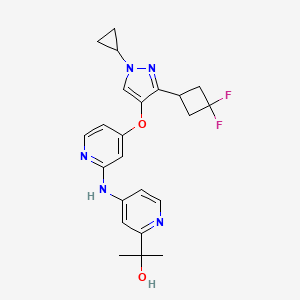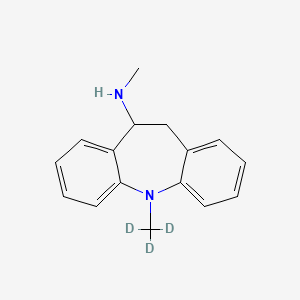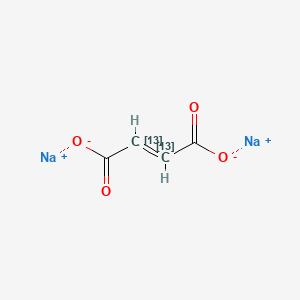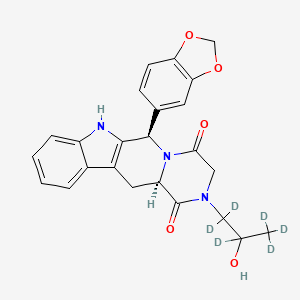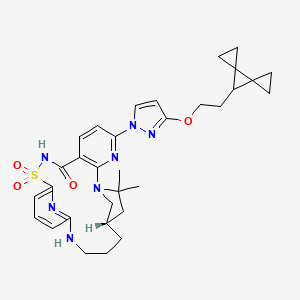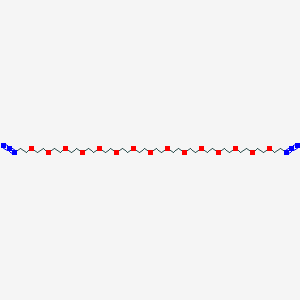
Azido-PEG15-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido-PEG15-azide is a polyethylene glycol (PEG)-based compound that serves as a PROTAC linker. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azido-PEG15-azide is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and azide groups. The compound contains two azide groups, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Industrial Production Methods
The industrial production of this compound involves the use of advanced equipment and techniques to ensure high purity and reproducibility. The compound is typically produced in large quantities and stored under specific conditions to maintain its stability and effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG15-azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly efficient and selective, making them ideal for the synthesis of complex molecules.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper catalysts and alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Involves DBCO or BCN groups without the need for a catalyst.
Major Products Formed
The major products formed from these reactions are PROTAC molecules, which are used for targeted protein degradation .
Aplicaciones Científicas De Investigación
Azido-PEG15-azide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: Facilitates the study of protein functions and interactions by selectively degrading specific proteins.
Medicine: Potential therapeutic applications in targeted protein degradation for the treatment of diseases.
Industry: Used in the development of advanced materials and chemical processes.
Mecanismo De Acción
Azido-PEG15-azide functions as a PROTAC linker, connecting two essential ligands that enable the formation of PROTAC molecules. These molecules exploit the ubiquitin-proteasome system to selectively degrade target proteins. The azide groups in this compound undergo click chemistry reactions to form stable linkages with other molecules, facilitating the formation of PROTACs .
Comparación Con Compuestos Similares
Similar Compounds
- Azido-PEG4-azide
- Azido-PEG8-azide
- Azido-PEG12-azide
Uniqueness
Azido-PEG15-azide is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG-based linkers. This makes it particularly useful in the synthesis of PROTACs and other complex molecules .
Propiedades
Fórmula molecular |
C32H64N6O15 |
|---|---|
Peso molecular |
772.9 g/mol |
Nombre IUPAC |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C32H64N6O15/c33-37-35-1-3-39-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-31-53-32-30-52-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-40-4-2-36-38-34/h1-32H2 |
Clave InChI |
NWWZCYUFRXPNTG-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



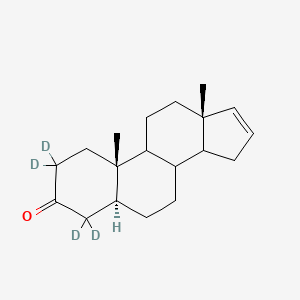
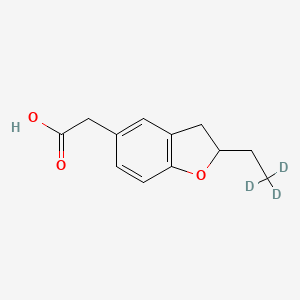
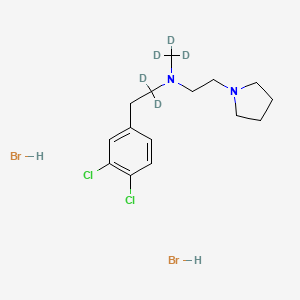
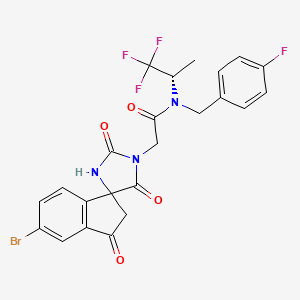
![13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol](/img/structure/B12423633.png)
